molecular formula C20H31N3S B5238081 2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione

2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No.: B5238081
M. Wt: 345.5 g/mol
InChI Key: FPTFVPUGHUHUBI-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione is a triazaspiro compound characterized by a spirocyclic framework connecting a triazole ring to a decane system. The molecule features a 2,3-dimethylphenyl substituent at position 2 and a bulky 2-methylbutan-2-yl (tert-pentyl) group at position 8, with a thione functional group at position 3. Such compounds are of interest in medicinal chemistry for their ability to modulate biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes, owing to their rigid spiro architecture and substituent-driven selectivity .

Properties

IUPAC Name

2-(2,3-dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3S/c1-6-19(4,5)16-10-12-20(13-11-16)21-18(24)23(22-20)17-9-7-8-14(2)15(17)3/h7-9,16,22H,6,10-13H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTFVPUGHUHUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the dimethylphenyl and methylbutan-2-yl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the spiro ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring and the spiro center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazaspiro[4.5]decane-3-thione scaffold is shared among several analogs, with variations in substituents at positions 2 and 8 significantly altering properties and bioactivity. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituent (Position 2) Substituent (Position 8) Molecular Formula Molecular Weight logP Key Features
2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione (Target) 2,3-Dimethylphenyl 2-Methylbutan-2-yl C21H29N3S 355.54* ~5.2* High lipophilicity; steric bulk at position 8
2-(2,3-Dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione 2,3-Dimethylphenyl Methyl C16H20N3S 298.42 ~3.8 Reduced steric hindrance; lower logP
8-tert-Butyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione Phenyl tert-Butyl C17H25N3S 303.47 4.53 Moderate bulk; balanced lipophilicity
8-Ethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione 4-Methylphenyl Ethyl C16H23N3S 289.44 4.53 Intermediate logP; flexible ethyl group
8-(2-Methylbutan-2-yl)-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione Phenyl 2-Methylbutan-2-yl C19H27N3S 329.50 ~5.0 Similar bulk to target; phenyl vs. dimethylphenyl substitution

Notes:

  • *Estimated values for the target compound based on substituent contributions.
  • The 2,3-dimethylphenyl group provides steric and electronic effects distinct from phenyl or 4-methylphenyl, likely influencing receptor binding .

Biological Activity

The compound 2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione is a member of the triazaspirodecane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H23N3S\text{C}_{14}\text{H}_{23}\text{N}_3\text{S}

This compound features a spirocyclic structure that contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. In vitro assays demonstrated that these compounds can inhibit the growth of various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. In particular, it has shown promising results against melanoma and breast cancer cells:

Cell Line IC50 (µM) Mechanism of Action
B16F10 (melanoma)10Induction of apoptosis
MCF-7 (breast cancer)15Cell cycle arrest and apoptosis

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and cell cycle regulation.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK and PI3K/Akt that are crucial for cancer cell survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Melanoma Treatment : A study conducted on B16F10 cells revealed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study concluded that this compound could be a candidate for further development in melanoma therapy.
  • Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial effects against various pathogens. The findings indicated that derivatives of this compound could be effective against resistant bacterial strains.

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